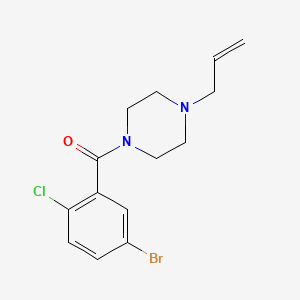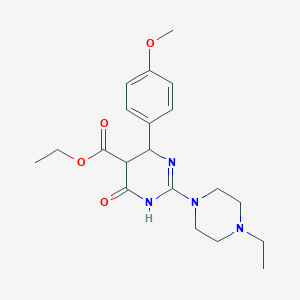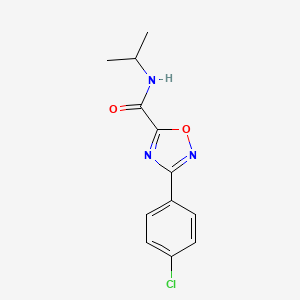
1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound is a piperazine derivative that has shown promising results in various biological assays, making it a valuable tool for researchers in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body. For example, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects
1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to have antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine in lab experiments is its potent biological activity. This compound has been found to exhibit activity in a range of biological assays, making it a valuable tool for researchers in the field of medicinal chemistry. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it less accessible to researchers who do not have expertise in synthetic chemistry.
Zukünftige Richtungen
There are several potential future directions for research on 1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more accessible to researchers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets in the body. Finally, there is potential for the development of new drugs based on the structure of 1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine, which could have applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine involves the reaction of 5-bromo-2-chlorobenzoic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with piperazine in the presence of a base such as triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine has been extensively studied for its potential applications in drug discovery. It has shown promising results in various biological assays, including anti-inflammatory, antitumor, and antimicrobial activities. Additionally, this compound has been found to exhibit potent inhibitory effects on certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Eigenschaften
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClN2O/c1-2-5-17-6-8-18(9-7-17)14(19)12-10-11(15)3-4-13(12)16/h2-4,10H,1,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEHVBICQLRFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5397457.png)
![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5397458.png)


![N-(3,4-dichlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5397474.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397481.png)
![5-methyl-2-phenyl-4-[4-(1-piperidinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5397493.png)

![4-(3-fluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5397516.png)
![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-methoxyisonicotinamide](/img/structure/B5397530.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5397539.png)
![2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5397545.png)
![N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5397557.png)
